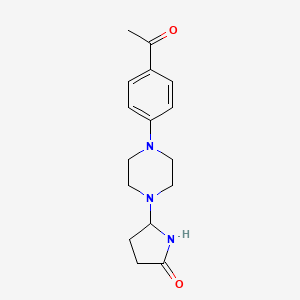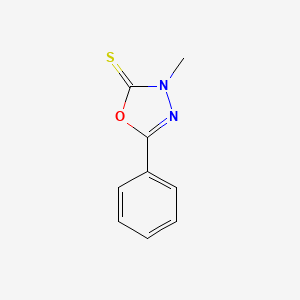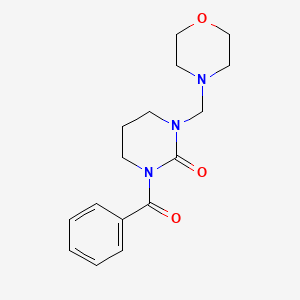
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a benzoyl chloride derivative with a morpholinomethyl-substituted tetrahydropyrimidinone. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholinomethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA, thereby modulating the activity of the target and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-benzoyl-3-(piperidin-1-ylmethyl)tetrahydropyrimidin-2(1H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-benzoyl-3-(pyrrolidin-1-ylmethyl)tetrahydropyrimidin-2(1H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is unique due to the presence of the morpholine ring, which may impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
82822-16-0 |
|---|---|
Fórmula molecular |
C16H21N3O3 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
1-benzoyl-3-(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-15(14-5-2-1-3-6-14)19-8-4-7-18(16(19)21)13-17-9-11-22-12-10-17/h1-3,5-6H,4,7-13H2 |
Clave InChI |
DDODCNOMMDCNFK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N(C1)C(=O)C2=CC=CC=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
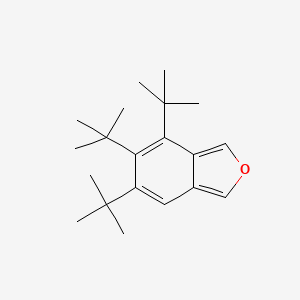
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
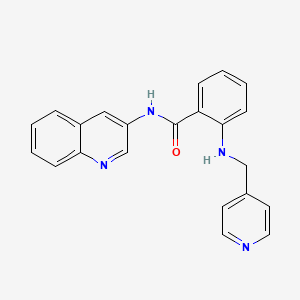
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
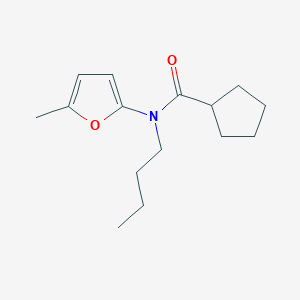
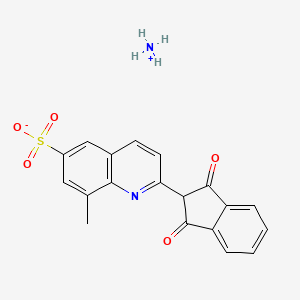
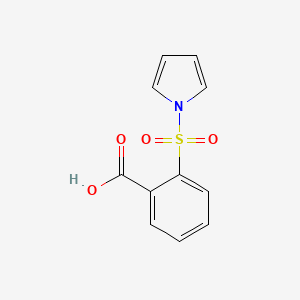
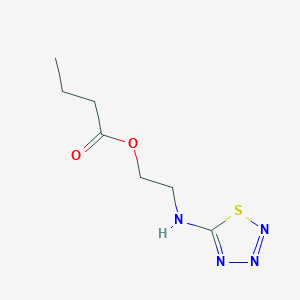
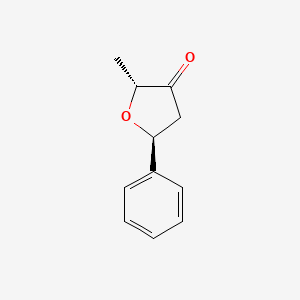
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
